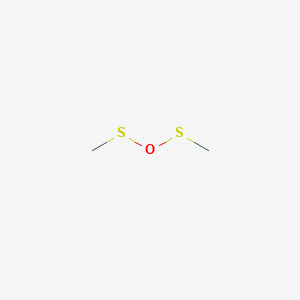
Dimethyldithioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyldithioxane is an organic compound that belongs to the class of heterocyclic compounds containing sulfur It is characterized by a six-membered ring structure with two sulfur atoms and two methyl groups attached to the ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyldithioxane can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl sulfide with sulfur dichloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves the controlled addition of reactants and the use of catalysts to enhance the reaction rate. The product is then separated from the reaction mixture using techniques such as distillation or extraction.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyldithioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out at room temperature.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used. These reactions often require an inert atmosphere and low temperatures.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions. The reactions are usually carried out in the presence of a base to facilitate the nucleophilic attack.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyldithioxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyldithioxane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to changes in their activity. The sulfur atoms in the compound can form bonds with metal ions, which can affect the function of metalloproteins. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl sulfoxide: A widely used solvent with similar sulfur-containing structure.
Dimethyl sulfide: A simpler sulfur-containing compound used as a precursor in the synthesis of dimethyldithioxane.
Thiophene: A sulfur-containing heterocycle with different ring structure and properties.
Uniqueness
This compound is unique due to its specific ring structure and the presence of two sulfur atoms This gives it distinct chemical properties and reactivity compared to other sulfur-containing compounds
Eigenschaften
CAS-Nummer |
185107-67-9 |
|---|---|
Molekularformel |
C2H6OS2 |
Molekulargewicht |
110.20 g/mol |
IUPAC-Name |
methylsulfanyloxysulfanylmethane |
InChI |
InChI=1S/C2H6OS2/c1-4-3-5-2/h1-2H3 |
InChI-Schlüssel |
MAPYMMOMOBHYDY-UHFFFAOYSA-N |
Kanonische SMILES |
CSOSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Bis{bis[(4-methylphenyl)methyl]amino}pyrazine-2,5-dicarbonitrile](/img/structure/B12569178.png)
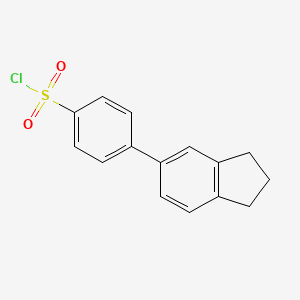
![3,7-Diazabicyclo[3.3.1]nonan-9-one, 1-(methoxymethyl)-3,7-dimethyl-](/img/structure/B12569182.png)
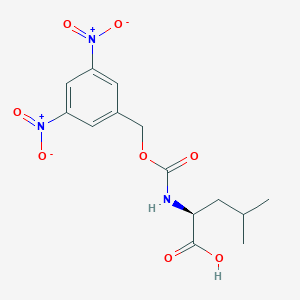
![1-[Bis(2-methoxyethyl)amino]-3-(triphenylmethoxy)propan-2-ol](/img/structure/B12569195.png)
![9-(4-{2-[4-(Pyridin-2-YL)phenyl]ethyl}phenyl)-9H-carbazole](/img/structure/B12569213.png)
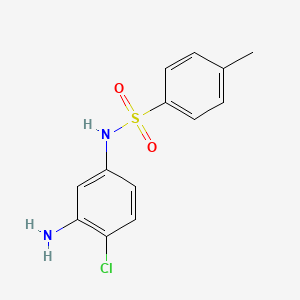
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-2,3-dihydro-4h-pyran-4-one](/img/structure/B12569216.png)
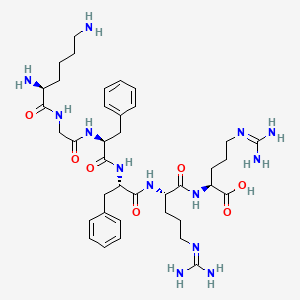
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
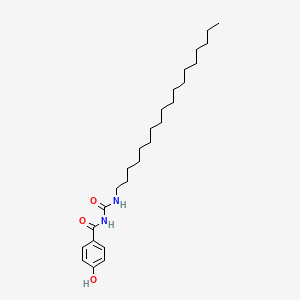

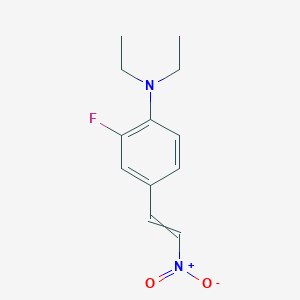
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
